4-[(Dimethylamino)methyl]-2-nitrophenyl dimethylcarbamate
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Overview
Description
4-[(DIMETHYLAMINO)METHYL]-2-NITROPHENYL N,N-DIMETHYLCARBAMATE is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a dimethylcarbamate group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(DIMETHYLAMINO)METHYL]-2-NITROPHENYL N,N-DIMETHYLCARBAMATE typically involves the reaction of 4-nitrobenzyl chloride with dimethylamine, followed by the introduction of the dimethylcarbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(DIMETHYLAMINO)METHYL]-2-NITROPHENYL N,N-DIMETHYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
4-[(DIMETHYLAMINO)METHYL]-2-NITROPHENYL N,N-DIMETHYLCARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(DIMETHYLAMINO)METHYL]-2-NITROPHENYL N,N-DIMETHYLCARBAMATE involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): Known for its use as a catalyst in acylation reactions.
N,N-Dimethyl-4-aminopyridine: Similar in structure but with different reactivity and applications.
4-Nitrobenzyl Chloride: A precursor in the synthesis of the target compound.
Uniqueness
4-[(DIMETHYLAMINO)METHYL]-2-NITROPHENYL N,N-DIMETHYLCARBAMATE is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C12H17N3O4 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
[4-[(dimethylamino)methyl]-2-nitrophenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H17N3O4/c1-13(2)8-9-5-6-11(10(7-9)15(17)18)19-12(16)14(3)4/h5-7H,8H2,1-4H3 |
InChI Key |
UKFQFXXEDHLNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)OC(=O)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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